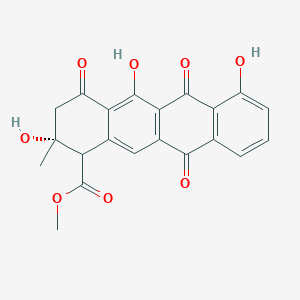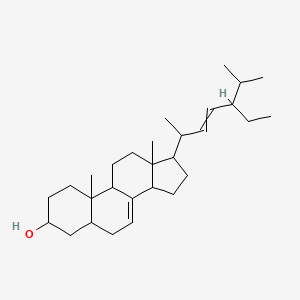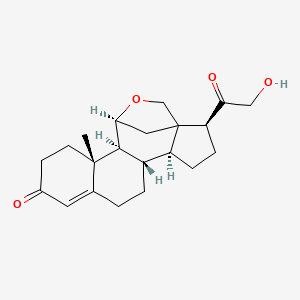![molecular formula C22H19ClN4O3 B1205674 3-Chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1205674.png)
3-Chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SC-51089 is a selective antagonist of prostaglandin E2, specifically targeting the EP1 receptor subtype . This compound has been studied for its potential neuroprotective and antitumorigenic properties . It is known to induce nociceptive behaviors in rats due to its antagonistic effects on prostaglandin E2 .
準備方法
化学反応の分析
SC-51089は、次のものを含むいくつかの種類の化学反応を受けます。
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、置換反応により、官能基が修飾された誘導体が得られる場合があります。
4. 科学研究への応用
SC-51089は、幅広い科学研究への応用があります。
科学的研究の応用
SC-51089 has a wide range of scientific research applications:
Chemistry: It is used as a selective antagonist in studies involving prostaglandin E2 and its receptors.
Medicine: The compound has potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: SC-51089 is primarily used in research and development settings rather than industrial applications.
作用機序
SC-51089は、プロスタグランジンE2のEP1受容体サブタイプを選択的に拮抗することによって効果を発揮します . この受容体は、疼痛知覚や炎症を含むさまざまな生理学的プロセスに関与しています。 EP1受容体を阻害することにより、SC-51089はプロスタグランジンE2の効果を軽減し、痛覚行動の減少と潜在的な神経保護につながります . この化合物は、神経保護効果に役割を果たす細胞内カルシウムレベルにも影響を与えます .
6. 類似の化合物との比較
SC-51089は、EP1受容体サブタイプに対する高い選択性でユニークです。 類似の化合物には、次のものがあります。
SC-51322: 同様の特性を持つ別のEP1受容体アンタゴニスト.
L-798106: プロスタグランジン受容体を標的とするが、選択性プロファイルが異なる化合物.
MK-0524: より広範な選択性を持つプロスタグランジン受容体のアンタゴニスト.
これらの化合物と比較して、SC-51089はEP1受容体に対する特異的な拮抗効果によって区別され、さまざまな生理学的および病理学的プロセスにおけるこの受容体の役割を研究するための貴重なツールとなっています .
類似化合物との比較
SC-51089 is unique in its high selectivity for the EP1 receptor subtype. Similar compounds include:
SC-51322: Another EP1 receptor antagonist with similar properties.
L-798106: A compound that also targets prostaglandin receptors but with different selectivity profiles.
MK-0524: An antagonist of prostaglandin receptors with broader selectivity.
Compared to these compounds, SC-51089 is distinguished by its specific antagonistic effects on the EP1 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
特性
分子式 |
C22H19ClN4O3 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |
InChIキー |
XDJPQOUDGROSEU-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl |
同義語 |
SC 51089 SC-51089 SC51089 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)




![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)





